molecular formula C17H14N2O4S B5582644 2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B5582644
M. Wt: 342.4 g/mol
InChI Key: QLLBBQCCNWNGTJ-UHFFFAOYSA-N
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Description

2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of 2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and oxazoline-containing molecules. Examples might include:

    Benzothiazole: A simpler structure with similar core features but lacking the oxazoline substituent.

    Oxazoline Derivatives: Compounds with the oxazoline ring but different substituents or additional functional groups.

Uniqueness

The uniqueness of 2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

1,1-dioxo-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-17-14-8-4-5-9-16(14)24(21,22)19(17)11-13-10-15(18-23-13)12-6-2-1-3-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLBBQCCNWNGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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